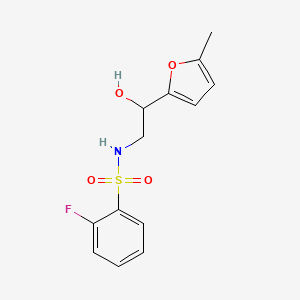

![molecular formula C12H9ClF3N5 B2772587 2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile CAS No. 303144-35-6](/img/structure/B2772587.png)

2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of this compound is 224.61 . The SMILES string representation is Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . The InChI key is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid with a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 . It has a predicted pKa of 8.20±0.10 . It is recommended to be stored at 2-8°C and protected from light .Scientific Research Applications

Synthesis and Medicinal Applications

The compound "2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile" is not directly mentioned in the scientific literature available through Consensus. However, related research on compounds with similar structural features, such as substituted pyridines and other nitrogen-containing heterocycles, provides insight into potential scientific applications. These compounds are frequently explored for their biological activities and potential medicinal applications. For example, derivatives of pyridine have been studied for their antitubercular activity, highlighting the importance of structural modification in enhancing biological efficacy against specific diseases like tuberculosis (M. Asif, 2014). Furthermore, the synthesis and pharmacological evaluation of various heterocyclic compounds, including pyridine derivatives, reveal their potential in developing new therapeutic agents (Li Zhang et al., 2013).

Catalysis and Synthetic Applications

Research also extends to the compound's utility in synthetic chemistry, particularly in catalysis. Hybrid catalysts, for example, have been shown to facilitate the synthesis of complex molecules, including those with pyridine scaffolds, indicating the potential use of "this compound" in catalyzed reactions (Mehul P. Parmar et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets to exert their biological activities .

Mode of Action

Trifluoromethylpyridines are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties likely contribute to the compound’s interaction with its targets.

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The effects on these pathways likely result from the compound’s interaction with its targets.

Result of Action

The unique physicochemical properties of trifluoromethylpyridines are thought to contribute to their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.

properties

IUPAC Name |

2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N5/c13-10-3-9(12(14,15)16)7-21-11(10)20-2-1-19-6-8(4-17)5-18/h3,6-7,19H,1-2H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAFXMNRAKBYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCNC=C(C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)